Technical Guide: Chemical Structure & Analysis of Heptaldehyde 2,4-Dinitrophenylhydrazone
Technical Guide: Chemical Structure & Analysis of Heptaldehyde 2,4-Dinitrophenylhydrazone
[1][2]
Part 1: Executive Summary
Heptaldehyde 2,4-dinitrophenylhydrazone (Heptanal-DNPH) is a crystalline derivative formed by the condensation of heptanal with 2,4-dinitrophenylhydrazine (2,4-DNPH).[1][2] It serves as a critical analytical standard in environmental monitoring and food safety for quantifying heptanal, a volatile biomarker of lipid oxidation and oxidative stress.[2]
| Property | Data |
| IUPAC Name | (E)-1-(2,4-dinitrophenyl)-2-heptylidenehydrazine |
| CAS Number | 2074-05-7 |
| Molecular Formula | C₁₃H₁₈N₄O₄ |
| Molecular Weight | 294.31 g/mol |
| Melting Point | 108 °C (High Purity) [1]; 99–102 °C (Commercial) [2] |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in acetonitrile, methanol, chloroform; Insoluble in water |
Part 2: Synthesis & Reaction Mechanism[1][2]
The Condensation Reaction
The formation of heptanal-DNPH is a classic nucleophilic addition-elimination reaction.[1][2] The hydrazine group of 2,4-DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanal.[2] This process is acid-catalyzed, typically using sulfuric or phosphoric acid (Brady's Reagent).[1][2]
Key Mechanistic Steps:
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Protonation: The carbonyl oxygen of heptanal is protonated, increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack: The terminal nitrogen of 2,4-DNPH attacks the carbonyl carbon, forming a tetrahedral intermediate (carbinolamine).[2]
-
Dehydration: The intermediate undergoes acid-catalyzed dehydration (loss of water) to form the C=N double bond (hydrazone).[1][2]
Stereochemistry (E/Z Isomerism)
The C=N double bond introduces geometric isomerism.[2] The (E)-isomer is thermodynamically favored and predominates (>95%) in the crystalline state due to steric hindrance between the bulky 2,4-dinitrophenyl group and the heptyl chain in the (Z)-isomer.[1][2] However, in solution—particularly under UV light or in acidic conditions—photoisomerization can lead to an equilibrium mixture of E and Z isomers [3].[2]
Reaction Pathway Diagram[1][2]
Part 3: Structural Characterization[1]
Accurate identification relies on multi-modal spectroscopy.[1][2] The following data validates the structure of Heptanal-DNPH.
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by the downfield shift of the imine proton (N=CH) and the distinct pattern of the 2,4-dinitrophenyl aromatic ring protons.[2]
Table 1: ¹H NMR Assignments (CDCl₃, 300 MHz)
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-3 (Ar) | 9.12 | Doublet (d) | 1H | Deshielded by two ortho/para -NO₂ groups.[1][2] |
| H-5 (Ar) | 8.30 | Doublet of Doublets (dd) | 1H | Coupled to H-6 and H-3.[1][2] |
| H-6 (Ar) | 7.93 | Doublet (d) | 1H | Ortho to hydrazine linkage.[1][2] |
| N=CH (Imine) | 7.50 - 7.60 | Triplet (t) | 1H | Characteristic hydrazone proton; diagnostic for aldehyde derivation.[1][2] |
| N-H | 11.0 - 11.2 | Broad Singlet | 1H | Intramolecular H-bond to o-NO₂ group.[1][2] |
| α-CH₂ | 2.35 - 2.45 | Quartet/Multiplet | 2H | Methylene adjacent to the C=N system.[1][2] |
| Bulk CH₂ | 1.25 - 1.45 | Multiplet | 8H | Alkyl chain backbone.[1][2] |
| Terminal CH₃ | 0.88 - 0.90 | Triplet | 3H | Methyl terminus.[1][2] |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the hydrazone linkage and nitro groups while showing the absence of the original carbonyl C=O stretch (typically ~1725 cm⁻¹).[1][2]
-
N-H Stretch: 3280 – 3300 cm⁻¹ (Secondary amine, often sharp).[2]
-
NO₂ Stretch:
-
C-H Stretch: 2850 – 2960 cm⁻¹ (Aliphatic alkyl chain).[1][2]
Mass Spectrometry[1][2]
-
Fragmentation: Loss of the alkyl chain or cleavage of the N-N bond typically yields fragments characteristic of the dinitrophenyl moiety (m/z 180, 2,4-dinitroaniline derivative).[2]
Part 4: Experimental Protocols
Synthesis Protocol (Standardized)
This protocol yields high-purity Heptanal-DNPH suitable for use as an analytical standard.[1][2]
-
Reagent Preparation: Dissolve 2.0 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Slowly add 4 mL of concentrated sulfuric acid (caution: exothermic).
-
Reaction: Add 1.0 mL of heptanal (heptaldehyde) dropwise to the stirring reagent solution.
-
Precipitation: A yellow-orange precipitate forms immediately.[1][2] Allow the mixture to stand for 15 minutes to ensure complete crystallization.
-
Filtration: Filter the solid using a Buchner funnel and wash with 20 mL of cold methanol to remove excess acid and unreacted hydrazine.
-
Purification: Recrystallize from hot ethanol.
-
Drying: Dry in a desiccator or vacuum oven at 40 °C for 2 hours.
-
Validation: Verify melting point (Target: 108 °C).
Analytical Workflow (HPLC-UV)
For the detection of heptanal in biological or environmental samples.[1][2]
Part 5: Applications & Biological Relevance[1][2][10]
Analytical Chemistry
Heptanal is a volatile aldehyde produced during the oxidation of linoleic acid.[2] Quantifying it as the DNPH derivative is the industry standard for:
-
Food Safety: Measuring rancidity in edible oils.
-
Environmental Science: Monitoring indoor air quality and vehicle emissions.[1][2]
-
Biomedical: Heptanal is a potential breath biomarker for lung cancer and oxidative stress.[1][2]
Drug Development Potential
While primarily an analytical tool, the hydrazone scaffold possesses intrinsic biological activity.[2]
-
Antimicrobial Activity: Hydrazones are often investigated for antifungal and antibacterial properties due to their ability to chelate transition metals and inhibit enzymatic pathways [4].[2]
-
Cytotoxicity: The dinitrophenyl moiety is electron-deficient, capable of interacting with cellular nucleophiles.[1][2] However, for drug development, the nitro groups are often replaced to modulate toxicity and solubility.[2]
References
-
NIST Chemistry WebBook. Heptanal, (2,4-dinitrophenyl)hydrazone. National Institute of Standards and Technology.[2][3] Link[1][2]
-
Sigma-Aldrich. Heptanal 2,4-dinitrophenylhydrazone Analytical Standard. Link[1][2]
-
Uchiyama, S., et al. (2003).[2] Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A. Link
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Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link[1][2]
